molecular formula C8H7ClF3N B13050132 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile CAS No. 2102410-42-2

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile

Cat. No.: B13050132
CAS No.: 2102410-42-2
M. Wt: 209.59 g/mol
InChI Key: LPYFMTWLBRZAPR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C8H7ClF3N and a molecular weight of 209.6 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbonitrile group attached to a cyclohexene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorocyclohexanone with trifluoromethyl iodide in the presence of a base, followed by the addition of a cyanide source to introduce the carbonitrile group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile is unique due to its cyclohexene ring structure, which imparts different chemical reactivity and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

CAS No.

2102410-42-2

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)cyclohexene-1-carbonitrile

InChI

InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h6H,1-3H2

InChI Key

LPYFMTWLBRZAPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(F)(F)F)C#N)Cl

Origin of Product

United States

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